N1-(isoxazol-3-yl)-N2-phenethyloxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-phenethyloxalamide is a compound that belongs to the family of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(isoxazol-3-yl)-N2-phenethyloxalamide typically involves the formation of the isoxazole ring followed by the introduction of the phenethyl and oxalamide groups. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often involve eco-friendly synthetic strategies, including solid support, microwave-assisted, and ultrasonication methods. These methods aim to enhance the efficiency and yield of the desired compound while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: N1-(isoxazol-3-yl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-phenethyloxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Oxadiazole: A similar heterocyclic compound with two nitrogen atoms and one oxygen atom.
Thiadiazole: A heterocyclic compound with two nitrogen atoms and one sulfur atom.
Comparison: N1-(isoxazol-3-yl)-N2-phenethyloxalamide is unique due to the presence of both the isoxazole ring and the phenethyl and oxalamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to oxadiazole and thiadiazole derivatives, isoxazole derivatives often exhibit different biological activities and reactivity patterns .
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12(13(18)15-11-7-9-19-16-11)14-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,14,17)(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNALEEANUSHPNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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